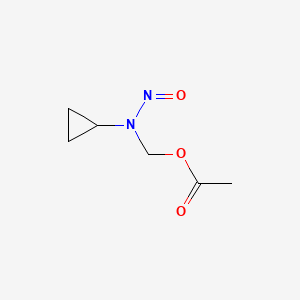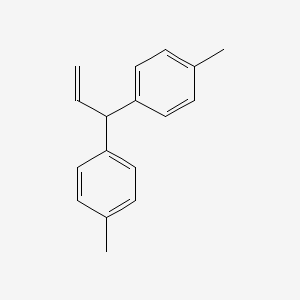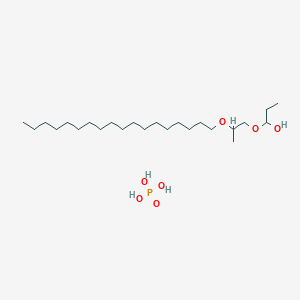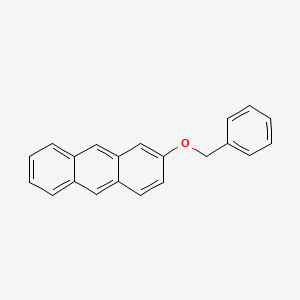![molecular formula C16H14Cl2N2O2S2 B14347093 2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide] CAS No. 93775-78-1](/img/structure/B14347093.png)
2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a disulfide linkage between two N-(2-chlorophenyl)acetamide groups, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] typically involves the reaction of N-(2-chlorophenyl)acetamide with a disulfide-forming reagent. One common method includes the use of thiol compounds under oxidative conditions to form the disulfide bond. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the disulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in modulating biological processes involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bond-containing proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] involves its ability to form and cleave disulfide bonds. This property allows it to interact with various molecular targets, particularly proteins containing cysteine residues. The compound can modulate the redox state of these proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-methylphenyl)acetamide]
- 2,2’-Disulfanediylbis[N-(2-ethylphenyl)acetamide]
- 2,2’-Disulfanediylbis[N-(2-isopropylphenyl)acetamide]
Uniqueness
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
93775-78-1 |
|---|---|
Formule moléculaire |
C16H14Cl2N2O2S2 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
2-[[2-(2-chloroanilino)-2-oxoethyl]disulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-11-5-1-3-7-13(11)19-15(21)9-23-24-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Clé InChI |
QOODUAGAXZARHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CSSCC(=O)NC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)

![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)


![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)


![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)

